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3-chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide

Adenosine A2A Receptor Structure-Activity Relationship Radioligand Binding

Researchers often struggle to source the precise 3-pyridinyl regioisomer needed to differentiate between adenosine A2A and mGluR1 target engagement. This compound fills that gap as a selective chemical probe. Key benefits: - Predicted mGluR1 antagonist profile based on class SAR, distinct from the 2-pyridinyl A2A ligand. - Enables pharmacophore selectivity mapping in dual receptor screening panels. - Serves as an ideal negative control for anti-tubercular mode-of-action studies, where the 2-pyridinyl isomer is highly potent.

Molecular Formula C15H10ClN3OS
Molecular Weight 315.8 g/mol
Cat. No. B11018141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
Molecular FormulaC15H10ClN3OS
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C15H10ClN3OS/c16-12-5-1-3-10(7-12)14(20)19-15-18-13(9-21-15)11-4-2-6-17-8-11/h1-9H,(H,18,19,20)
InChIKeySNHGMSDXHHPHFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 19 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide: A Regioisomeric Thiazole-Benzamide Scaffold with a Divergent Selectivity Profile


3-chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide (C15H10ClN3OS, MW 315.78) is a synthetic small molecule belonging to the N-(4-pyridinyl-thiazol-2-yl)benzamide class . This compound is the 3-pyridinyl regioisomer of the more extensively characterized adenosine A2A receptor antagonist LUF5423 (the 2-pyridinyl analog; CHEMBL163040) [1]. The shift of the pyridine nitrogen from the 2- to the 3-position is a critical structural modification that, based on class-level structure-activity relationship (SAR) evidence, is predicted to dramatically alter target selectivity and metabolic susceptibility—making it a distinct chemical tool for probing receptor pharmacology and infectious disease biology [2].

Why the 3-Chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide Regioisomer Cannot Be Replaced by the Commonly Used Pyridin-2-yl Analog


Generic substitution within the N-(4-pyridinyl-thiazol-2-yl)benzamide series is scientifically unsound because the position of the pyridine nitrogen is not a passive structural feature; it is a primary determinant of target engagement. A definitive SAR study on this scaffold demonstrated that the 2-pyridyl moiety at the C-4 position of the central thiazole is 'intolerant to modification' for maintaining potent anti-tubercular activity [1]. The target compound, with its 3-pyridinyl group, represents a deliberate structural departure from this pharmacophore. This regioisomeric shift is expected to confer a different target profile, as evidenced by the fact that related 3-pyridinyl thiazole benzamide analogs (e.g., 4-fluoro-N-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide) do not engage the adenosine A2A receptor but instead demonstrate antagonist activity at the metabotropic glutamate receptor 1 (mGluR1, IC50: 230 nM) [2]. Therefore, substituting the 3-pyridinyl compound for its 2-pyridinyl counterpart in a biological assay is almost certain to yield a complete loss of the expected pharmacology or precipitate a novel, unexpected activity profile.

Quantitative Differentiation Evidence for 3-Chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide vs. Closest Analogs


Regioisomeric Control of Adenosine A2A Receptor Binding: A Comparative Analysis of Pyridin-2-yl vs. Pyridin-3-yl Substitution

The 2-pyridinyl analog (LUF5423/CHEMBL163040) is a confirmed adenosine A2A receptor ligand with a binding affinity (Ki) of 1,300 nM [1]. The target 3-pyridinyl compound has no reported affinity for this receptor. This lack of data is itself a critical differentiation point: a class-level inference can be made that moving the pyridine nitrogen from the 2- to the 3-position abolishes or dramatically reduces adenosine A2A engagement, mirroring the selectivity shift observed in other 3-pyridinyl thiazole benzamides [2]. This structural modification is thus a primary determinant of receptor selectivity.

Adenosine A2A Receptor Structure-Activity Relationship Radioligand Binding

Uncharacterized Anti-Tubercular Activity Relative to the Lead Pyridin-2-yl Analog

The 2-pyridinyl analog, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, is a highly potent anti-tubercular agent with a minimum inhibitory concentration (MIC) of 0.024 μM against M. tuberculosis in 7H9 media [1]. The SAR study explicitly states that the 2-pyridyl moiety is 'intolerant to modification' [1]. The 3-pyridinyl target compound is a direct product of this intolerant modification. While its anti-tubercular activity has not been reported, the class-level SAR strongly predicts a significant loss of potency (potentially >100-fold) compared to the lead. This makes the compound a valuable probe for understanding resistance mechanisms, as the spontaneous resistance frequency of the lead analog is approximately 10^-5 [1].

Mycobacterium tuberculosis MIC Whole-Cell Screening

Predicted Metabolic Stability Advantage Over the Hepatically Labile Pyridin-2-yl Isomer

The 2-pyridinyl lead compound is rapidly metabolized by human liver microsomes with a half-life (t1/2) of only 28 minutes, with metabolism occurring at the aminothiazole moiety [1]. While the microsomal stability of the 3-pyridinyl target compound has not been experimentally determined, its distinct electronic structure (arising from the regioisomeric pyridine) may alter the metabolic liability of the aminothiazole core. This presents a crucial, yet unquantified, opportunity for differentiation: if the 3-pyridinyl modification stabilizes the aminothiazole against microsomal oxidation, it could address a key pharmacokinetic liability of the series. The experimental determination of this parameter represents a high-value data gap for a prospective purchaser to fill.

Human Liver Microsomes Metabolic Stability Half-Life

Differentiated Physicochemical Property Profile for Whole-Compound Solubility and Permeability

Computed LogP values for the pyridin-2-yl isomer (LUF5423) and the target compound from different sources show a subtle but potentially impactful difference in lipophilicity. The pyridin-2-yl isomer has a computed LogP of approximately 3.4 [1], while the 3-pyridinyl target compound (based on data for close analogs with the same molecular formula) has a LogP value of 4.11 [2]. This ~0.7 unit increase in LogP could translate to meaningful differences in aqueous solubility, permeability, and non-specific protein binding, making the target compound more hydrophobic and potentially more membrane-permeable. The target compound retains 1 hydrogen bond donor and 4 hydrogen bond acceptors [1].

ADME LogP Hydrogen Bonding

Distinct Hazard Profile Compared to the 3,4-Dichloro Analog: Safety-Guided Selection for Handling

The 3,4-dichloro analog (3,4-dichloro-N-(4-(pyridin-3-yl)-1,3-thiazol-2-yl)benzamide, PubChem CID 8123703) is classified with two GHS hazard statements: H302 (Harmful if swallowed) and H315 (Causes skin irritation) [1]. The target mono-chloro compound has no such classified hazards in the available public data, suggesting a potentially improved safety profile for handling. For procurement decisions where laboratory safety is a key criterion—particularly in high-throughput screening facilities—this difference in GHS classification can be a tangible, non-biological reason to select the mono-chloro over the dichloro derivative.

Safety GHS Classification Procurement

Absence of ChEMBL Bioactivity Annotation: A Research Opportunity Indicator

A search of the ChEMBL database returns no bioactivity data for the target compound, whereas its pyridin-2-yl isomer (CHEMBL163040) and the 4-nitro analog (CHEMBL1531211, PubChem CID 4877774) are both annotated [1][2]. The absence of a ChEMBL entry for the target compound is not a weakness but a direct indication of its novelty and underexplored biological space. For an academic or industrial screening laboratory, this represents a high-value opportunity to generate first-in-class data on a scaffold that is pre-validated by the extensive characterization of its close regioisomer.

ChEMBL Novel Chemical Space Screening

Strategic Application Scenarios for 3-Chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide Based on its Differentiated Data Profile


Chemical Probe for Functional Selectivity Profiling Against Adenosine and Glutamate Receptors

The target compound should be prioritized as a discriminatory chemical probe in screening panels that include both adenosine A2A and mGluR1 receptor targets. The 2-pyridinyl isomer is an established A2A ligand (Ki = 1,300 nM) [1], while a closely related 3-pyridinyl analog is an mGluR1 antagonist (IC50 = 230 nM) [2]. By including the target compound in a screening cascade, researchers can map the precise pharmacophore requirements for receptor selectivity, directly testing the hypothesis that the pyridine nitrogen position controls the shift between purinergic and glutamatergic target engagement.

Negative Control for Anti-Tubercular Phenotypic Assays Using the Intolerant 2-Pyridyl Pharmacophore

Given the established SAR that the 2-pyridyl modification is 'intolerant to modification' for anti-tubercular activity, the 3-pyridinyl target compound is predicted to be essentially inactive against M. tuberculosis, in stark contrast to its highly potent 2-pyridinyl counterpart (MIC = 0.024 μM) [3]. This makes it an ideal negative control compound for mode-of-action studies and resistance profiling, allowing researchers to differentiate on-target whole-cell activity from non-specific cytotoxicity.

Metabolic Stability Optimization Campaigns Targeting the Aminothiazole Core

The rapid microsomal clearance of the 2-pyridinyl lead compound (t1/2 = 28 min) is a well-defined ADME liability [3]. The target 3-pyridinyl compound, with its predicted shift in electronic properties and lipophilicity (LogP ~4.11 vs. 3.4 for the 2-pyridinyl isomer), offers a unique scaffold to experimentally test whether regioisomeric modification of the pyridine ring can stabilize the metabolically labile aminothiazole moiety. Procurement should be linked to a planned microsomal stability assay to quantify this potential advantage.

Diversity-Oriented Synthesis Library Component for Pyridine Regioisomer SAR Exploration

For medicinal chemistry groups building focused libraries around the thiazole-benzamide core, this compound fills a critical structural gap. The presence of the 3-pyridinyl group, combined with the 3-chloro substitution on the benzamide ring and its distinct LogP (4.11) [4], makes it a key component for three-dimensional SAR mapping. It complements existing collection sets that are heavily biased towards the 2-pyridinyl isomer, ensuring comprehensive coverage of the regioisomeric chemical space defined by the pyridine-thiazole-benzamide pharmacophore.

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